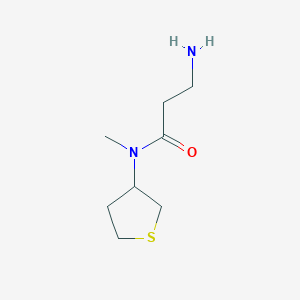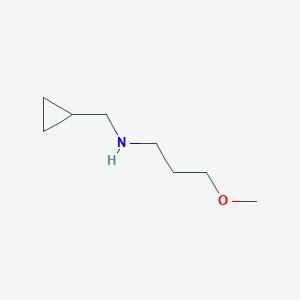![molecular formula C16H19NO B1462662 N-[(Naphthalen-2-yl)methyl]oxan-4-amine CAS No. 1153225-29-6](/img/structure/B1462662.png)
N-[(Naphthalen-2-yl)methyl]oxan-4-amine
Descripción general
Descripción
“N-[(Naphthalen-2-yl)methyl]oxan-4-amine” is a complex organic compound. It likely contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “oxan-4-amine” part suggests the presence of an oxane (a type of ether) and an amine group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving naphthalen-2-ol Mannich bases .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the naphthalene, oxane, and amine groups. Naphthalene has a planar structure consisting of two fused benzene rings .Chemical Reactions Analysis
Naphthalen-2-ol Mannich bases have been known to react with β-aminoacrylonitriles and methyl 3-morpholinoacrylate as products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, naphthalene is a colorless, crystalline solid .Aplicaciones Científicas De Investigación
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, which share a structural similarity with "N-[(Naphthalen-2-yl)methyl]oxan-4-amine," are critical in medicinal chemistry due to their extensive potential in treating various diseases. These compounds interact with biological macromolecules like DNAs, enzymes, and receptors, showcasing potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. They are also explored as artificial ion receptors, fluorescent probes, diagnostic agents, and for cell imaging in biomedical research, highlighting their significant role in understanding biological processes and drug development (Gong et al., 2016).
Environmental Remediation and Monitoring
The degradation of naphthalene, a compound structurally related to "this compound," by microbes like Pseudomonas putida ND6, offers insights into bioremediation strategies for polycyclic aromatic hydrocarbons (PAHs) pollution. This research underscores the potential of microbial processes in the environmental cleanup of PAHs, providing an eco-friendly and efficient method for mitigating pollution in various ecosystems (Song et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
N-(naphthalen-2-ylmethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-16-7-9-18-10-8-16/h1-6,11,16-17H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYJCTVFCCNTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1462585.png)
![2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1462586.png)


![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462590.png)

![6-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1462592.png)



amine](/img/structure/B1462599.png)

